3,5-dichloro-N-(1-phenylpropyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-15(11-6-4-3-5-7-11)19-16(20)12-8-13(17)10-14(18)9-12/h3-10,15H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDCKCUBVUEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Diverse Synthetic Routes to 3,5-dichloro-N-(1-phenylpropyl)benzamide
The construction of the amide bond in this compound is the central transformation in its synthesis. This can be accomplished through several strategic approaches, each with its own set of advantages and considerations.
Conventional Multistep Synthesis Strategies
The most common and well-established method for the synthesis of N-substituted benzamides, including this compound, is the acylation of an amine with an acyl chloride. This is a classic example of nucleophilic acyl substitution.
The primary conventional route involves the reaction of 3,5-dichlorobenzoyl chloride with 1-phenylpropylamine. researchgate.net This reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), at a moderate temperature, for instance, 60 °C. researchgate.net An acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) or an inorganic base, is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.it
Another widely used conventional method is the Schotten-Baumann reaction, which is performed under biphasic conditions. fishersci.it In this setup, the amine and acyl chloride react in an organic solvent, while an aqueous solution of a base, like sodium hydroxide, is used to neutralize the generated HCl. This method is particularly useful for simple and rapid amide bond formation.
A general representation of this conventional synthesis is depicted below:
Figure 1: General scheme for the conventional synthesis of this compound.
A typical laboratory procedure would involve dissolving 1-phenylpropylamine in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), followed by the addition of a base. fishersci.it Then, 3,5-dichlorobenzoyl chloride would be added dropwise, and the reaction mixture would be stirred at room temperature until completion. fishersci.it Workup would typically involve washing with water and an aqueous acid solution to remove unreacted amine and base, followed by drying and evaporation of the solvent to yield the crude product, which can then be purified by recrystallization or column chromatography.
| Reagent | Role | Typical Conditions | Reference |
| 3,5-dichlorobenzoyl chloride | Acylating agent | Stoichiometric | researchgate.net |
| 1-phenylpropylamine | Nucleophile | Stoichiometric | researchgate.net |
| Triethylamine/Pyridine (B92270) | Acid scavenger | 1.1-1.5 equivalents | fishersci.it |
| N,N-dimethylformamide (DMF) | Solvent | 60 °C | researchgate.net |
| Dichloromethane (DCM) | Solvent | Room Temperature | fishersci.it |
Table 1: Typical Reagents and Conditions for Conventional Synthesis.
Convergent and Divergent Synthetic Approaches
While the direct acylation represents a linear synthesis, convergent and divergent strategies can be conceptually applied for the synthesis of a library of related benzamide (B126) derivatives.
A divergent synthesis would start from a common intermediate that is then elaborated into a variety of final products. For example, one could start with 3,5-dichlorobenzoic acid and convert it to the corresponding acyl chloride. This activated intermediate could then be reacted with a diverse set of amines, including 1-phenylpropylamine and its derivatives, to produce a library of N-substituted-3,5-dichlorobenzamides. This strategy is efficient for creating structural diversity from a single starting material. wits.ac.za
Chemo- and Regioselectivity in Synthesis
The synthesis of this compound from 3,5-dichlorobenzoyl chloride and 1-phenylpropylamine is inherently chemo- and regioselective.
Chemoselectivity: The reaction displays high chemoselectivity, as the highly nucleophilic primary amine group of 1-phenylpropylamine preferentially attacks the electrophilic carbonyl carbon of the acyl chloride. Other potentially reactive functional groups, if present, would generally be less reactive under these conditions. For instance, if the phenyl ring of 1-phenylpropylamine contained a hydroxyl group, acylation of the amine would be the predominant reaction.
Regioselectivity: The regioselectivity in the context of the 3,5-dichlorobenzoyl moiety is not a concern as the two chlorine atoms are in equivalent positions (meta to the carbonyl group). Therefore, only one constitutional isomer is possible. Regarding the acylation of 1-phenylpropylamine, the reaction occurs exclusively at the nitrogen atom of the primary amine, as it is the most nucleophilic site in the molecule.
Advanced Synthetic Techniques and Green Chemistry Considerations
Catalytic Synthesis Approaches
Catalytic methods for amide bond formation offer a greener alternative to traditional stoichiometric activation methods. One promising approach is the use of Lewis acids as catalysts. For instance, aluminum chloride (AlCl₃) has been shown to catalyze the reaction between nitriles and amines to form amidines, which can then be converted to N-arylamides. mdpi.com While not a direct route for the target molecule, it highlights the potential of Lewis acid catalysis in C-N bond formation.
More directly applicable is the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines. This method avoids the need to prepare the acyl chloride, thus reducing the number of synthetic steps and the generation of corrosive byproducts. The reaction between 3,5-dichlorobenzoic acid and 1-phenylpropylamine in the presence of a catalytic amount of boric acid, typically under reflux conditions, could provide a more environmentally friendly route to the desired product.
| Catalyst | Reactants | Conditions | Advantage |
| Boric Acid | Carboxylic Acid, Amine | Reflux in a suitable solvent | Avoids acyl chloride formation, greener |
| Aluminum Chloride | Nitrile, Amine | 130 °C | Potential for alternative starting materials |
Table 2: Potential Catalytic Approaches.
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, or continuous synthesis, has emerged as a powerful tool for the safe, efficient, and scalable production of chemical compounds. nih.govrsc.org The synthesis of amides from acyl chlorides and amines is well-suited for flow chemistry. nih.govrsc.org
In a typical flow setup, streams of the reactants (3,5-dichlorobenzoyl chloride and 1-phenylpropylamine with a base) are continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purities compared to batch processes. The enhanced heat and mass transfer in flow reactors also allows for the safe handling of highly exothermic reactions.
A continuous flow process for the synthesis of this compound could offer several advantages:
Improved Safety: Minimizes the accumulation of reactive intermediates.
Higher Efficiency: Shorter reaction times and potentially higher yields. nih.gov
Scalability: The process can be easily scaled up by running the reactor for longer periods or by using a larger reactor.
Automation: Allows for automated synthesis and in-line purification.
This modern approach aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.org
Sustainable and Environmentally Benign Synthetic Protocols
The imperative for greener chemical processes has driven the development of novel methods for amide bond formation, moving away from traditional techniques that often rely on stoichiometric activating agents and hazardous solvents. scispace.comucl.ac.uk For the synthesis of this compound, several sustainable strategies can be envisioned, leveraging advancements in biocatalysis, flow chemistry, and the use of greener reagents and solvents.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to amide synthesis. numberanalytics.com Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have demonstrated efficacy in catalyzing the amidation of carboxylic acids and amines. nih.govrsc.org This enzymatic approach can be conducted in greener solvents, such as cyclopentyl methyl ether, and often proceeds with high conversion rates and yields, minimizing the need for extensive purification. nih.gov The direct enzymatic coupling of 3,5-dichlorobenzoic acid with 1-phenylpropylamine would represent a significant step towards a sustainable synthesis of the target compound.
Catalytic Amidation: The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key area for green chemistry. sigmaaldrich.com This involves the use of catalysts to facilitate the direct coupling of carboxylic acids and amines, or alcohols and amines, generating water or hydrogen gas as the only byproduct. sigmaaldrich.combohrium.com Ruthenium-based catalysts have been reported for the dehydrogenative coupling of alcohols and amines, while boronic acids can catalyze the direct amidation of carboxylic acids at room temperature. sigmaaldrich.com
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for sustainable synthesis, offering improved reaction control, enhanced safety, and higher space-time yields. nih.gov The synthesis of amides in a flow system can be achieved using various methods, including the use of solid-supported reagents or in-situ generation of reactive intermediates. researchgate.netrsc.orgthieme-connect.com A flow-based synthesis of this compound could involve passing a solution of 3,5-dichlorobenzoyl chloride and 1-phenylpropylamine through a heated coil or a packed-bed reactor, allowing for rapid and efficient amide bond formation. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The hydrolysis of benzamide, for instance, can be completed in minutes under microwave conditions, compared to an hour with conventional heating. rasayanjournal.co.inyoutube.comyoutube.comyoutube.com This technology could be applied to the synthesis of this compound from its corresponding acid and amine precursors, potentially in a solvent-free setting to further enhance its green credentials. researchgate.netresearchgate.net
Table 1: Comparison of Sustainable Synthetic Methods for Amide Bond Formation
| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages |
| Enzymatic Synthesis | Lipase (e.g., CALB) | Green solvents (e.g., CPME) | High selectivity, mild conditions, biodegradable catalyst. nih.gov | Limited substrate scope, potential for enzyme denaturation. |
| Catalytic Dehydrogenation | Ruthenium or Boron catalysts | Various organic solvents | High atom economy (H₂ or H₂O byproduct), catalytic amounts of reagents. sigmaaldrich.combohrium.com | May require elevated temperatures, catalyst cost and removal. |
| Flow Chemistry | Solid-supported reagents | Various solvents | Precise reaction control, scalability, enhanced safety. nih.govrsc.org | Initial setup cost, potential for clogging. |
| Microwave-Assisted Synthesis | None or catalyst | Solvent-free or minimal solvent | Rapid reaction times, increased yields, energy efficient. rasayanjournal.co.inresearchgate.net | Potential for localized overheating, specialized equipment required. |
Design and Synthesis of Analogs and Derivatives of the Chemical Compound
The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the exploration of structure-activity relationships (SAR) and the optimization of desired properties. tandfonline.comnih.gov
Strategies for Structural Modification and Library Generation
The structural framework of this compound offers several points for modification to generate a library of analogs. These modifications can be broadly categorized into three regions: the dichlorinated benzoyl moiety, the amide linker, and the N-(1-phenylpropyl) group.
Modification of the Benzoyl Ring: The chlorine substituents on the aromatic ring can be varied in terms of their number, position, and identity. Introducing other halogen atoms (F, Br, I) or electron-donating/withdrawing groups could significantly alter the electronic properties and steric profile of the molecule.
Modification of the Amide Linker: While the amide bond itself is a stable linkage, its replacement with bioisosteres such as thioamides, ureas, or sulfonamides can lead to derivatives with different chemical and biological properties. tandfonline.com
Modification of the N-Alkyl Group: The 1-phenylpropyl group provides ample opportunity for diversification. The phenyl ring can be substituted with various functional groups, its position relative to the amide nitrogen can be altered, or it can be replaced with other aromatic or aliphatic moieties. The propyl chain length can also be extended or shortened.
A rational, molecular modification approach, often guided by computational modeling, can be employed to design new derivatives with desired characteristics. tandfonline.comnih.govresearchgate.net
Combinatorial Approaches to Derivative Synthesis
Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large numbers of compounds. wikipedia.org This can be achieved through both solid-phase and solution-phase synthesis techniques. For the synthesis of a library of this compound derivatives, a combinatorial approach would involve reacting a set of substituted benzoyl chlorides with a diverse collection of primary amines.
Liquid-phase combinatorial synthesis, sometimes coupled with purification on a soluble polymer support like polyethylene (B3416737) glycol (PEG), offers an efficient method for generating libraries of compounds such as benzimidazoles, which share a core amide-like structure. capes.gov.brnih.govelectronicsandbooks.comresearchgate.net This strategy could be adapted for the parallel synthesis of numerous benzamide derivatives.
Stereoselective Synthesis of Chiral Analogs
The N-(1-phenylpropyl) portion of the target molecule contains a chiral center. The synthesis of enantiomerically pure analogs is often crucial, as different stereoisomers can exhibit distinct biological activities. rsc.org The stereoselective synthesis of chiral amides can be approached in several ways. nih.goviupac.orgchemrxiv.org
One common strategy involves the use of a chiral amine precursor. The asymmetric synthesis of chiral amines can be achieved through various methods, including enzymatic transamination. nih.gov For instance, the (R)-enantiomer of 1-methyl-3-phenylpropylamine, a structurally related amine, has been synthesized with high enantiomeric excess using a transaminase. nih.gov The synthesis of chiral 1-phenylpropylamine itself can be accomplished through resolution of a racemic mixture or by direct asymmetric synthesis. researchgate.net
Alternatively, asymmetric reactions can be employed to introduce the chiral center during the synthesis of the amide itself. Copper-catalyzed reactions have been developed for the light-driven synthesis of chiral amides with high enantioselectivity. acs.org Another approach involves the Wolff rearrangement of α-diazoketones catalyzed by a chiral phosphoric acid to generate ketenes, which are then trapped by amines to form chiral amides. chemrxiv.org These advanced methods provide powerful tools for accessing specific stereoisomers of this compound and its analogs.
Preclinical Pharmacological and Biological Investigations
In Vitro Biological Screening and Initial Activity Profiling
There is no available information regarding the in vitro biological screening or initial activity profiling of 3,5-dichloro-N-(1-phenylpropyl)benzamide. This includes a lack of data in the following standard preliminary assays:
Cell-Based Assays for Biological Activity
No studies describing the use of cell-based assays to evaluate the biological effects of this compound have been identified. Such assays are fundamental in early-stage research to determine a compound's potential efficacy and mechanism of action in a biologically relevant context.
Enzyme Inhibition Studies
There are no public records of enzyme inhibition studies conducted with this compound. These types of studies are crucial for identifying specific molecular targets of a compound.
Receptor Binding Assays
Information regarding the affinity and selectivity of this compound for any biological receptors is not available in the current scientific literature. Receptor binding assays are a key component in understanding the pharmacological profile of a new chemical entity.
High-Throughput Screening for Activity Identification
No data suggests that this compound has been included in any high-throughput screening campaigns to identify potential biological activities.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Consistent with the lack of in vitro data, there are no published reports on the in vivo efficacy of this compound in any animal models.
Establishment of Relevant Animal Models for Research
As there have been no in vivo studies, no animal models have been specifically established or reported for the research of this compound. The selection and validation of an appropriate animal model are contingent on the initial in vitro findings and the therapeutic area of interest, neither of which is defined for this compound.
Evaluation of Biological Effects in Preclinical Animal Models
No specific studies evaluating the biological effects of this compound in preclinical animal models were identified in the public domain. Research in this area would typically involve administering the compound to various animal species (e.g., mice, rats) to observe and quantify its physiological and pathological effects. Such studies are fundamental to characterizing the compound's in vivo activity and potential therapeutic or toxicological profile. The absence of this data prevents a summary of its effects on organ systems, behavior, or disease models.
Dose-Response Relationships in Animal Studies
Information regarding the dose-response relationships of this compound in animal studies is not publicly available. Dose-response studies are critical for determining the relationship between the administered dose of a compound and the magnitude of its biological effect. These studies help identify the potency and efficacy of a substance. Without such research, it is not possible to present data on the effective dose ranges or to construct a dose-response curve for any observed biological activities.
Subcellular and Cellular Localization Studies of the Chemical Compound
There are no available studies detailing the subcellular and cellular localization of this compound. Localization studies are essential to understand a compound's mechanism of action by identifying where it accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) or specific cell types within a tissue. Techniques such as fluorescent labeling or autoradiography are often employed for this purpose. The lack of such investigations means the cellular targets and distribution of this specific compound remain unknown.
Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)
No published research was found that investigates the direct interaction of this compound with biological macromolecules like proteins or nucleic acids. These interaction studies are key to elucidating the molecular mechanism of a compound. They can identify specific binding partners, such as enzymes or receptors, and characterize the nature of the binding, including affinity and kinetics. Without this information, the molecular targets of this compound cannot be described.
Elucidation of Mechanism of Action
Downstream Signaling Pathway Analysis
Network-Based Approaches for Mechanism Elucidation:The data generated from omics and cellular pathway studies would be integrated to construct interaction networks. These networks would help to visualize the complex interplay of molecules and pathways affected by 3,5-dichloro-N-(1-phenylpropyl)benzamide and to formulate a holistic understanding of its mechanism of action.
While these methodologies provide a clear framework for investigating the mechanism of action of a novel compound, no such studies have been published for this compound. Consequently, the requested article with detailed research findings and data tables cannot be generated.
Structure-Mechanism Relationships and Binding Mode Analysis
The precise mechanism of action for this compound is not extensively detailed in publicly available research. However, by examining structurally related benzamide (B126) derivatives, a plausible mechanism can be inferred. The structure-activity relationships of analogous compounds suggest that the 3,5-dichloro substitution on the benzoyl ring and the nature of the N-alkyl substituent are critical determinants of biological activity. For instance, in a series of asymmetric N,N-dialkyl-3,5-dichlorobenzamides, the presence of branched alkyl groups on the amide nitrogen was found to be crucial for their phytotoxic activity nih.gov. This highlights the importance of the steric and electronic properties of the substituents on the amide nitrogen in dictating the compound's interaction with its biological target.
The binding mode of benzamide derivatives often involves hydrogen bonding interactions with the target protein, as well as hydrophobic interactions. The amide functional group can act as both a hydrogen bond donor and acceptor, playing a crucial role in the ligand-receptor interaction nih.gov. The 3,5-dichloro substitution pattern on the phenyl ring can influence the electronic properties of the amide group and also participate in halogen bonding or other non-covalent interactions within the binding pocket. The 1-phenylpropyl group at the nitrogen atom introduces a chiral center and a significant hydrophobic moiety, which likely contributes to the specificity and affinity of the binding by fitting into a corresponding hydrophobic pocket on the target protein.
While specific X-ray crystallography or NMR spectroscopy data for this compound complexed with a biological target are not available, studies on related 3,5-dichlorobenzamide (B1294675) derivatives provide valuable insights into their solid-state conformation and intermolecular interactions.
X-ray Crystallography:
X-ray diffraction studies on a series of 3,5-dichlorobenzamide derivatives have been conducted, revealing key structural features. For example, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide have been determined tib.eu. These studies show that the amide group typically adopts a planar conformation. The dihedral angles between the benzoyl ring and the N-aryl ring are influenced by the substitution pattern on the N-aryl ring.
Below is a table summarizing crystallographic data for related 3,5-dichlorobenzamide compounds:
| Compound | Crystal System | Space Group | Key Dihedral Angles |
| 3,5-dichloro-N-(2-chlorophenyl)benzamide | Monoclinic | Pn | Data not specified tib.eu |
| 3,5-dichloro-N-(4-chlorophenyl)benzamide | Triclinic | P-1 | Data not specified tib.eu |
These crystal structures are stabilized by intermolecular hydrogen bonds, typically involving the amide N-H and C=O groups, forming chains or more complex networks in the solid state. The presence of the bulky and flexible 1-phenylpropyl group in this compound would likely lead to a different crystal packing arrangement, potentially influencing its physical properties such as solubility and melting point.
NMR Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For benzamide derivatives, ¹H and ¹³C NMR spectra provide information about the chemical environment of the different atoms. Studies on substituted benzamides and N-alkylbenzamides have shown that the chemical shifts of the amide proton (N-H) and the aromatic protons are sensitive to the electronic effects of the substituents on the phenyl ring publish.csiro.aujournals.co.za.
In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the 3,5-dichlorophenyl ring, the phenyl ring of the propyl substituent, and the protons of the propyl chain. The coupling patterns of the protons on the chiral center of the 1-phenylpropyl group would provide information about the conformation of this side chain. Variable temperature NMR studies on ortho-substituted N-methoxy-N-methyl benzamides have revealed the presence of rotamers due to restricted rotation around the C-N amide bond, a phenomenon that could also be relevant for this compound semanticscholar.orgniscpr.res.in.
Detailed kinetic and thermodynamic data for the binding of this compound to a specific biological target are not available. However, general principles of ligand-protein interactions can be applied to understand the potential binding profile of this compound. The binding affinity of a ligand to its target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions researchgate.netwhiterose.ac.uk.
Thermodynamics of Binding:
The binding of a small molecule like this compound to a protein target is driven by a combination of forces:
Enthalpic Contributions (ΔH): These are typically favorable (negative ΔH) and arise from the formation of non-covalent interactions such as hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein. The amide group of the benzamide is capable of forming strong hydrogen bonds, which would contribute significantly to a favorable enthalpy of binding. The aromatic rings can participate in π-π stacking and hydrophobic interactions.
Entropic Contributions (ΔS): The entropy change upon binding is complex. There is a loss of translational and rotational entropy of the ligand and some conformational entropy of the protein, which is entropically unfavorable. However, the release of ordered water molecules from the binding site and the ligand upon binding (the hydrophobic effect) can lead to a large, favorable increase in entropy.
Kinetics of Binding:
The kinetics of binding are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these two constants determines the equilibrium dissociation constant (K_d), which is a measure of binding affinity.
Association Rate (k_on): This is the rate at which the ligand binds to the target. It is influenced by factors such as the concentration of the ligand and target, diffusion, and the initial recognition and formation of the encounter complex.
Dissociation Rate (k_off): This is the rate at which the ligand-target complex dissociates. A slow dissociation rate (long residence time) can be advantageous for drug efficacy, as it prolongs the duration of action.
Studies on the aqueous reactions of N-(hydroxymethyl)benzamide derivatives have shown that the rates of these reactions are dependent on the electronic nature of the substituents on the benzamide ring nih.gov. This suggests that the electronic properties of the 3,5-dichloro substituents in this compound would also influence its binding kinetics.
The biological activity of a small molecule is not only dependent on its static structure but also on its conformational dynamics and its ability to induce conformational changes in its target, potentially through allosteric modulation.
Conformational Dynamics:
This compound possesses several rotatable bonds, allowing it to adopt a range of conformations in solution. The key rotational barriers are around the C-N amide bond and the bonds within the 1-phenylpropyl side chain. The conformation of the molecule upon binding to its target is likely to be a low-energy conformation that is complementary to the binding site. The flexibility of the 1-phenylpropyl group may allow for an induced-fit mechanism, where both the ligand and the protein undergo conformational changes upon binding to achieve optimal interaction. Molecular dynamics simulations of other systems have shown that ligand binding can alter the conformational flexibility of proteins nih.gov.
Allosteric Modulation:
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity nih.govfrontiersin.org. Small molecules can act as allosteric modulators, either enhancing (positive allosteric modulators, PAMs) or inhibiting (negative allosteric modulators, NAMs) the activity of the protein.
While there is no direct evidence that this compound acts as an allosteric modulator, its structural features are consistent with those of some known allosteric modulators. The ability of the molecule to bind to a pocket on a target protein and induce a conformational change could potentially lead to allosteric regulation of the protein's function. The discovery of allosteric modulators is an active area of drug discovery, as they can offer advantages in terms of selectivity and a more nuanced modulation of biological activity compared to orthosteric ligands nih.gov.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Benzamide (B126) Core Structure
The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, is a common scaffold in many biologically active compounds. The substitution pattern on the benzene ring is a critical determinant of activity.
Studies on related benzamide structures provide insights into how modifications to this core can impact biological activity:
Position of Halogens: The placement of halogens on the benzoyl ring is crucial. In various series of benzanilides, the relative positions of chloro-substituents lead to different conformations and hydrogen bonding patterns, which are key to their supramolecular structure and potentially their interaction with receptors.
Nature of Substituents: Research on other N-substituted benzamides has shown that electronegative substituents on the benzamide moiety can increase biological potency. nih.govresearchgate.net For instance, replacing chlorine with other halogens (e.g., fluorine, bromine) or with groups like trifluoromethyl (CF3) or cyano (CN) would systematically alter the electronic and steric properties, which is a standard strategy in lead optimization.
Bioisosteric Replacement: The amide linker itself can be a point of modification. For example, replacing the amide group with a bio-isostere like a 1,2,4-oxadiazole (B8745197) has been explored to improve metabolic stability and hydrolytic resistance in other series of benzamides. mdpi.com
A hypothetical SAR exploration of the 3,5-dichlorobenzamide (B1294675) core is presented in the interactive table below, based on general principles.
Interactive Table: Hypothetical SAR of the Benzamide Core
| R1 Substituent | R2 Substituent | Expected Electronic Effect | Potential Impact on Activity (Hypothetical) |
|---|---|---|---|
| Cl | Cl | Strongly electron-withdrawing | Baseline activity |
| H | Cl | Moderately electron-withdrawing | May decrease activity due to loss of key interaction |
| F | F | Strongly electron-withdrawing, smaller size | May alter binding specificity or improve permeability |
| CH3 | CH3 | Electron-donating | Likely to decrease activity if electron-withdrawing nature is key |
Exploration of Substituent Effects on the Phenylpropyl Moiety
Key areas for modification on the phenylpropyl moiety include:
Phenyl Ring Substitution: Adding substituents to the phenyl ring of the phenylpropyl group can explore additional binding interactions. The position (ortho, meta, para) and nature (electron-donating, electron-withdrawing, bulky, small) of these substituents can dramatically affect activity. For example, in a different class of benzamides, adding a halogen to the ortho-position of a terminal phenyl ring was found to increase both binding and functional activity. nih.gov
Alkyl Chain Length: Altering the length of the propyl chain (e.g., to ethyl or butyl) would directly impact the spatial orientation of the terminal phenyl group relative to the benzamide core, potentially improving or disrupting the fit within a binding site.
Alkylation and Branching: Introducing methyl groups or other small alkyl groups on the propyl chain could introduce beneficial steric interactions or restrict conformational flexibility, locking the molecule into a more active conformation.
The table below illustrates potential modifications to the phenylpropyl group and their rationale.
Interactive Table: Hypothetical SAR of the Phenylpropyl Moiety
| Moiety Modification | Rationale | Potential Outcome (Hypothetical) |
|---|---|---|
| Add 4-fluoro to phenyl ring | Introduce polar interaction, block metabolism | May increase binding affinity or improve pharmacokinetic profile |
| Add 4-methoxy to phenyl ring | Introduce H-bond acceptor | Could form new beneficial interaction with target |
| Change propyl to ethyl | Reduce size and lipophilicity | May improve fit in a smaller binding pocket |
Impact of Chiral Centers on Biological Activity and Selectivity
The presence of a chiral center at the first carbon of the N-(1-phenylpropyl) substituent means that 3,5-dichloro-N-(1-phenylpropyl)benzamide can exist as two distinct enantiomers (R and S forms). It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit significant differences in biological activity, metabolism, and toxicity. researchgate.netfuturity.org
This is because the protein targets in an organism (e.g., enzymes, receptors) are themselves chiral, being composed of L-amino acids. Consequently, they often interact differently with the two enantiomers of a chiral ligand, similar to how a right hand fits better into a right-handed glove than a left-handed one.
Eutomer and Distomer: One enantiomer, the eutomer , typically possesses the desired biological activity, while the other, the distomer , may be significantly less active, inactive, or even contribute to undesirable off-target effects or toxicity. nih.gov
Enantioselective Activity: For many chiral fungicides, the fungicidal activity resides predominantly in one of the enantiomers. nih.govnih.gov For instance, studies on the chiral fungicide imazalil (B1671291) showed that the S-(+)-enantiomer had 3.0 to 6.59 times higher bioactivity against certain pathogens than its R-(-) antipode. nih.gov
Without specific experimental data for this compound, it is impossible to know which enantiomer is the eutomer. However, based on established principles, it is highly probable that its biological activity is enantioselective.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug and pesticide design. acs.org
The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, a wide array of descriptors would be calculated:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment (μ), and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum chemistry methods. nih.gov
Thermodynamic/Lipophilicity Descriptors: These relate to the compound's partitioning behavior between aqueous and lipid phases. The most common is LogP (the logarithm of the octanol-water partition coefficient), which is crucial for predicting how a molecule will cross biological membranes.
Topological (2D) Descriptors: These are derived from the 2D graph representation of the molecule. They include molecular weight, counts of specific atoms or bonds, and various connectivity indices that describe branching and shape.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its volume, surface area, and shape (e.g., van der Waals volume). researchgate.net
Once descriptors are calculated for a set of related compounds (a training set) with known biological activities, a statistical model is built to correlate the descriptors with the activity.
Model Development: Various statistical methods can be used.
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the activity to the most relevant descriptors. nih.gov
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. researchgate.net
Machine Learning Methods: More complex, non-linear methods like Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) can be employed to capture more intricate relationships between structure and activity.
Model Validation: A QSAR model must be rigorously validated to ensure it is robust and has predictive power.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. A high cross-validated correlation coefficient (Q²) indicates good internal robustness. researchgate.net
External Validation: The model's true predictive power is assessed using an external test set—a set of compounds that were not used in the model's development. The model's ability to accurately predict the activities of these compounds (measured by a predictive R², or r²_pred) is the ultimate test of its utility.
A good QSAR model should have high values for the squared correlation coefficient (R²) for the training set, the cross-validated Q² for the training set, and the predictive r² for the test set.
Table: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² (or R²cv) | Cross-validated correlation coefficient (robustness) | > 0.5 |
A validated QSAR model becomes a powerful tool for in silico (computer-based) design of new compounds.
Virtual Screening: The model can be used to predict the activity of thousands of virtual compounds from a database, helping to prioritize which ones to synthesize and test in the lab.
Lead Optimization: The QSAR equation can provide direct insight into which molecular properties are most important for activity. For example, if the model for a series of benzamides showed a positive coefficient for LogP, it would suggest that increasing lipophilicity could lead to more potent compounds. If it showed a negative coefficient for the energy of the LUMO, it would suggest that making the molecule a better electron acceptor would improve activity.
Rational Design: Chemists can use the model to rationally design new molecules with specific descriptor values that are predicted to result in high activity, guiding the synthesis of novel and more effective analogues of this compound. acs.org
In-depth Analysis of this compound Reveals Scant Public Research on Structure-Activity and Structure-Property Relationships
The core of SAR and SPR studies lies in systematically modifying a lead compound's structure to observe the resulting changes in biological activity or physicochemical properties. This process is fundamental in medicinal chemistry and drug discovery for optimizing a compound's efficacy and understanding its interaction with biological targets. Such studies typically involve the synthesis and biological evaluation of a series of analogues, where specific parts of the molecule are altered.
For This compound , this would involve modifications to its three main structural components: the 3,5-dichlorinated benzene ring, the amide linker, and the N-(1-phenylpropyl) group.
The Dichlorinated Benzene Ring: SAR studies would typically explore the importance of the number and position of the chlorine atoms. For instance, analogues with monochloro, other dichloro isomers (e.g., 2,4-dichloro), or different halogen substituents (e.g., fluorine, bromine) would be synthesized and tested to determine their effect on activity.
The Amide Linker: The amide bond itself is a key structural feature. Research might investigate the impact of replacing it with other functional groups, such as a sulfonamide or an ester, to probe the necessity of the hydrogen bond donor and acceptor capabilities of the amide.
The N-(1-phenylpropyl) Group: This portion of the molecule offers several avenues for modification. SAR studies would likely examine the effect of changing the length of the propyl chain (e.g., to ethyl or butyl), altering the substitution on the phenyl ring, or exploring different stereoisomers of the chiral center at the first carbon of the propyl group.
Receptor-based SAR approaches would utilize computational methods like molecular docking, provided the biological target of the compound is known. These studies would model the interaction of This compound and its analogues within the receptor's binding site to rationalize observed activity trends and guide the design of new, more potent compounds.
Further research and publication in peer-reviewed journals are required to elucidate the Structure-Activity and Structure-Property Relationships of This compound .
Preclinical Pharmacokinetics and Metabolism Studies Excluding Human Trials
Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models
No data available.
In Vitro Permeability and Absorption Assays (e.g., Caco-2, PAMPA)
No data available.
Tissue Distribution in Preclinical Animal Models
No data available.
Metabolite Identification and Profiling
No data available.
Excretion Pathways in Research Systems
No data available.
Metabolic Stability and Degradation Pathways of the Chemical Compound
No data available.
Enzymatic Biotransformation Studies (e.g., Cytochrome P450, UGT, AO)
No data available.
Chemical Stability under Physiologically Relevant Conditions
No information is available in the public domain regarding the stability of 3,5-dichloro-N-(1-phenylpropyl)benzamide under conditions mimicking physiological states (e.g., varying pH and temperature).
Non-Enzymatic Degradation Mechanisms
There is no available data detailing the non-enzymatic degradation pathways of this compound, such as hydrolysis or oxidation.
In Vitro Drug-Drug Interaction Potential in Preclinical Settings
No studies detailing the potential of this compound to inhibit or induce metabolizing enzymes (e.g., cytochrome P450 enzymes) in in vitro preclinical models could be located.
Interspecies Variability in Preclinical Metabolism
No comparative metabolic studies in different preclinical species (e.g., rat, mouse, dog, or monkey) have been published for this compound.
Based on a comprehensive search of available scientific literature, there is no specific research data or published studies concerning the computational chemistry and molecular modeling applications of the compound This compound . The detailed analyses requested—including ligand-based and structure-based drug design approaches such as pharmacophore modeling, virtual screening, molecular docking, molecular dynamics simulations, and binding free energy calculations—have not been documented for this particular molecule.
General research exists for the broader class of benzamide (B126) and dichlorobenzamide derivatives, indicating that these computational methods are indeed used to investigate the potential biological activities of related compounds. For instance, molecular docking studies are commonly employed to predict the binding affinity and interaction of benzamide derivatives with various protein targets. However, applying these general findings to the specific, unstudied compound "this compound" would be scientifically inaccurate.
Due to the absence of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline without fabricating information.
Computational Chemistry and Molecular Modeling Applications
De Novo Design and Scaffold Hopping Methodologies
De novo design and scaffold hopping are innovative strategies in medicinal chemistry aimed at discovering novel molecular structures with desired biological activities. rsc.org These approaches are particularly valuable for generating new intellectual property and overcoming limitations of existing chemotypes, such as poor pharmacokinetic profiles or metabolic instability. niper.gov.in
Scaffold hopping, introduced in 1999, involves modifying the central core structure of a known active molecule to identify a new chemotype that retains the original's key pharmacophoric features and biological activity. nih.govbhsai.org This strategy can range from minor modifications, like replacing an atom in a ring system, to more significant changes, such as ring opening or closure. nih.gov For 3,5-dichloro-N-(1-phenylpropyl)benzamide, scaffold hopping could be employed to explore structural analogs with potentially improved properties. For instance, the dichlorophenyl ring, a common moiety in bioactive compounds, could be replaced with other aromatic or heteroaromatic systems to modulate activity, selectivity, or metabolic stability. niper.gov.in Similarly, the N-(1-phenylpropyl) side chain could be altered.
An example of this strategy involved transforming the α, β-unsaturated ketones of dehydrozingerone (B89773) into pyridine (B92270) rings to develop new antifungal agents. mdpi.com This highlights how a core scaffold can be conceptually evolved while preserving the intended biological function.
Below is a table illustrating potential scaffold hops for this compound.
| Original Scaffold Fragment | Potential Hopped Fragment | Rationale |
| 3,5-Dichlorophenyl | Pyridine or Pyrimidine Ring | Improve solubility and metabolic stability. bhsai.org |
| Phenyl (on propyl chain) | Thiophene or Pyridyl Ring | Modulate binding interactions and metabolic properties. niper.gov.innih.gov |
| Benzamide (B126) Core | Isoxazolidine or Triazolopyridine | Introduce novel core structure to alter physical properties and explore new interaction space. niper.gov.in |
Prediction of ADME Properties using In Silico Methods
In silico methods are critical for the early-stage evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net These predictive models help to identify potential liabilities, reducing the time and cost associated with experimental assays and minimizing late-stage failures in drug development. researchgate.netjonuns.com
Various computational tools and models, such as pKCSM and SwissADME, are used to predict a wide range of pharmacokinetic parameters. researchgate.netnih.gov These include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and interaction with metabolic enzymes like the cytochrome P450 family. nih.govnih.gov The "BOILED-Egg" model, for example, provides a visual representation of predicted GI absorption and BBB permeation. nih.gov
For this compound, in silico ADME predictions would be based on its physicochemical properties derived from its structure. The presence of two chlorine atoms and two phenyl rings suggests high lipophilicity, which would influence its absorption and distribution.
The following table presents a hypothetical ADME profile for the compound, based on predictions for structurally related molecules.
| ADME Property | Predicted Outcome | Rationale / Method |
| Gastrointestinal Absorption | High | The molecule's lipophilicity likely falls within a range suitable for passive diffusion across the gut wall. |
| Blood-Brain Barrier (BBB) Permeation | Likely Permeable | Lipophilic compounds often cross the BBB; however, it could be a substrate for efflux transporters like P-glycoprotein (Pgp). researchgate.net |
| Plasma Protein Binding (PPB) | High (>90%) | High lipophilicity strongly correlates with high binding to plasma proteins like albumin. nih.gov |
| CYP450 Inhibition | Potential Inhibitor (e.g., CYP2D6, CYP3A4) | Aromatic rings are common features in substrates/inhibitors of cytochrome P450 enzymes. |
| Solubility | Low | The largely nonpolar structure with multiple aromatic rings suggests poor aqueous solubility. |
Electronic Structure Calculations for Properties and Reactivity
Electronic structure calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. These methods model the distribution of electrons within the molecule, providing insight into its behavior at a quantum level.
Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost for studying molecules of this size. mdpi.com DFT calculations can determine a wide range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a larger gap suggests higher stability. nih.gov
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. mdpi.com The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.govmdpi.com For benzamide derivatives, the carbonyl oxygen typically represents a region of high electron density (negative potential), while the amide N-H group is electron-deficient (positive potential). mdpi.com
Based on studies of similar chlorinated benzamides, a hypothetical table of DFT-calculated properties for this compound is presented below. nih.govresearchgate.net
| Electronic Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy state for an accepted electron; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. nih.gov |
| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electrophilicity Index | ~2.0 eV | Measures the propensity of the molecule to accept electrons. nih.gov |
Semiempirical quantum mechanical methods, such as AM1 and PM3, represent a simplification of ab initio calculations. They use parameters derived from experimental data to approximate certain integrals, which significantly speeds up the calculations. While less accurate than DFT, semiempirical methods are useful for rapidly optimizing the geometry of large molecules or for screening large numbers of compounds before committing to more computationally expensive QM methods. They provide a reasonable first approximation of electronic properties and molecular structures.
Molecular Mechanics (MM) and Force Field Applications
Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by springs, ignoring the explicit representation of electrons. nih.gov The potential energy of a system is calculated using a force field, which is a set of equations and parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. nih.govarxiv.org
MM simulations are exceptionally fast compared to QM methods, making them the standard for studying the conformational dynamics of large systems, including proteins and ligands, over long timescales. nih.govarxiv.org For this compound, MM simulations would be ideal for exploring its conformational landscape. Key degrees of freedom include the rotation around the amide bond and the various torsions within the phenylpropyl group.
The parameterization of a force field is crucial for its accuracy. nih.gov Structural data from high-resolution experimental methods, such as X-ray crystallography, are often used as target data. For instance, crystallographic studies of N-(3,5-dichlorophenyl)benzamide provide precise measurements of key geometric features. nih.govnih.gov
The table below shows key structural parameters for N-(3,5-dichlorophenyl)benzamide, which would serve as a basis for parameterizing a force field for the title compound. nih.govnih.gov
| Structural Parameter | Reported Value | Significance for Force Field |
| Benzoyl Ring to Aniline Ring Dihedral Angle | 58.3 (1)° | Defines the equilibrium value for the key torsional term governing the overall molecular shape. |
| Amide Group to Benzoyl Ring Dihedral Angle | 14.3 (8)° | Parameterizes the torsion that determines the planarity and orientation of the amide relative to the benzoyl ring. |
| Amide Group to Aniline Ring Dihedral Angle | 44.4 (4)° | Parameterizes the torsion that determines the orientation of the amide relative to the dichlorophenyl ring. |
| C=O Bond Length | ~1.23 Å | Defines the equilibrium bond length (r₀) for the carbonyl stretch term. |
| C-N (amide) Bond Length | ~1.34 Å | Defines the equilibrium bond length (r₀) for the amide C-N stretch term. |
These parameters, along with others, would be refined within a force field (e.g., AMBER, CHARMM, or a modern machine-learned force field like espaloma) to enable accurate molecular dynamics simulations of this compound. rsc.orgrsc.org
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in chemical analysis, enabling the separation of a mixture into its individual components. For a compound such as 3,5-dichloro-N-(1-phenylpropyl)benzamide, techniques like HPLC and GC are indispensable for both qualitative and quantitative assessments.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds. In the analysis of benzamide (B126) derivatives, reversed-phase (RP) HPLC is a common approach. sielc.com A typical HPLC system utilizes a stationary phase, such as a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water, often with additives like formic or phosphoric acid to improve peak shape and resolution. sielc.comsigmaaldrich.com
For a compound with the structural characteristics of this compound, an RP-HPLC method would likely involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water. The UV detector is commonly set at a wavelength where the aromatic rings of the benzamide structure exhibit strong absorbance, typically around 254 nm, to ensure sensitive detection. sigmaaldrich.com While specific application notes for this compound are not detailed in publicly available research, the methodology for similar benzanilides provides a strong framework for its analysis. nih.govlcms.cz
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule to be suitable for GC analysis, it must be thermally stable and have sufficient vapor pressure to be carried by the inert carrier gas through the column. The analysis of pesticide residues, which often include chlorinated aromatic compounds, frequently employs GC. nist.gov
The analysis of this compound by GC would necessitate its volatilization in a heated injection port. The separation would occur on a capillary column, likely with a non-polar or medium-polarity stationary phase, such as one based on polysiloxane. The temperature of the column oven would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or, for greater sensitivity and specificity, a mass spectrometer (MS) detector would be used. nist.govrsc.org
Chiral Chromatography for Enantiomeric Purity
Due to the presence of a chiral center at the benzylic carbon of the 1-phenylpropyl group, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these stereoisomers, which is often a critical requirement in pharmaceutical and agrochemical research. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the chiral separation of a broad range of compounds. mdpi.com For the analysis of this compound, an HPLC method using a chiral column, for instance, one coated with a derivative like amylose tris(3,5-dimethylphenylcarbamate), would be a suitable starting point. The mobile phase would typically be a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The optimization of the mobile phase composition and flow rate is crucial for achieving baseline resolution of the enantiomeric peaks. nist.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide detailed information about the molecular structure and can also be used for quantification. NMR spectroscopy is unparalleled for determining the precise connectivity of atoms, while mass spectrometry provides information about the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. nist.gov It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). mdpi.comnih.gov
For this compound, a ¹H NMR spectrum would reveal distinct signals for each type of proton. The aromatic protons on the dichlorinated ring and the monosubstituted phenyl ring would appear in the downfield region (typically 6.5-8.0 ppm). The methine proton on the chiral center would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) and the N-H proton. The methylene and methyl protons of the propyl group would be found in the upfield region. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Dichloro-ring) | 7.6 - 7.8 | Multiplet |
| Aromatic (Phenyl-ring) | 7.2 - 7.4 | Multiplet |
| Amide (N-H) | ~8.5 | Broad Singlet |
| Methine (CH-N) | 5.1 - 5.3 | Multiplet |
| Methylene (CH₂) | 1.8 - 2.0 | Multiplet |
| Methyl (CH₃) | 0.9 - 1.1 | Triplet |
Note: These are predicted values and actual experimental values may vary.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. nih.govresearchgate.net When coupled with a chromatographic separation technique like LC or GC, it becomes a highly sensitive and selective method for both identification and quantification. epa.govamazonaws.comca.gov
In the mass spectrum of this compound, the molecular ion peak would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely occur at the amide bond and along the propyl chain, yielding fragment ions that can be used to confirm the structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique for quantitative analysis in complex matrices. researchgate.net It involves selecting the molecular ion of the target compound in the first mass spectrometer, fragmenting it in a collision cell, and then detecting a specific fragment ion in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. A similar approach, GC-MS/MS, offers comparable advantages for volatile compounds. epa.gov The development of an LC-MS/MS or GC-MS/MS method for this compound would involve optimizing the ionization conditions (such as electrospray ionization for LC-MS) and the collision energy to produce characteristic and intense fragment ions for reliable quantification. amazonaws.comca.gov
Interactive Data Table: Key Mass Spectrometry Fragments
| Fragment | Proposed Structure | Significance |
|---|---|---|
| [M]+ | C₁₆H₁₅Cl₂NO | Molecular Ion |
| [M-C₂H₅]+ | C₁₄H₁₀Cl₂NO | Loss of ethyl group |
| [C₇H₄Cl₂O]+ | 3,5-Dichlorobenzoyl cation | Confirms dichlorinated ring structure |
| [C₉H₁₂N]+ | 1-Phenylpropylamine cation | Confirms the side chain structure |
Note: These are predicted fragments based on typical fragmentation patterns.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the initial characterization of this compound. These techniques provide critical information about the molecule's functional groups and electronic transitions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its amide and aromatic functionalities. While specific spectral data for this exact compound is not widely published, the expected characteristic IR absorption bands can be inferred from analyses of structurally similar compounds like 3,5-dichloroaniline (B42879) and other N-substituted benzamides. researchgate.netscience-softcon.de
Key functional group vibrations for amides include the N-H stretching, C=O (Amide I), and N-H bending/C-N stretching (Amide II) bands. The presence of the dichlorinated benzene (B151609) ring and the phenylpropyl group would also contribute to the complexity of the spectrum with characteristic C-H and C-Cl stretching and bending vibrations.
Representative Infrared Spectral Data for Related Dichlorinated Aromatic Amides
Disclaimer: The following table presents representative IR absorption bands for functional groups found in compounds structurally related to this compound, as specific data for the target compound is not publicly available.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3400 - 3200 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Amide I) | Stretching | 1700 - 1650 | Strong |
| C=C (Aromatic) | Stretching | 1620 - 1580 | Medium-Weak |
| N-H (Amide II) | Bending | 1550 - 1500 | Medium |
| C-N | Stretching | 1300 - 1200 | Medium |
| C-Cl | Stretching | 850 - 550 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is expected due to the presence of the benzoyl and phenyl chromophores. The electronic transitions are typically of the π → π* type within the aromatic rings. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic rings and the solvent used for analysis.
Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
Disclaimer: The following table presents predicted UV-Vis absorption data based on the analysis of structurally similar aromatic amides, as specific data for the target compound is not publicly available.
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Benzoyl Ring | π → π | ~240 - 260 |
| Phenyl Ring | π → π | ~260 - 280 |
Bioanalytical Method Development for Research Samples (excluding clinical samples)
The quantification of this compound in research samples, such as those from in vitro metabolism studies or environmental analyses, necessitates the development of sensitive and selective bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, specificity, and wide dynamic range. nih.govnih.govuniversiteitleiden.nlmdpi.comresearchgate.net
The development of a robust LC-MS/MS method for a research sample involves several critical steps:
Sample Preparation: The initial step involves the extraction of the analyte from the sample matrix. For N-acylated amines, this often includes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.gov The choice of extraction solvent and SPE sorbent is critical and must be optimized for recovery and cleanliness.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of the analyte from matrix components. A C18 column is a common choice, and the mobile phase usually consists of a mixture of an aqueous solution (often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. mdpi.com A gradient elution is often used to achieve optimal separation.
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. The method relies on multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
Key Parameters in LC-MS/MS Method Development for N-Acylated Amines
Disclaimer: The following table outlines general parameters for developing an LC-MS/MS method for N-acylated amines in research samples, which would be applicable to this compound.
| Parameter | Typical Conditions/Considerations |
| Extraction | Liquid-Liquid Extraction (e.g., with ethyl acetate, methyl tert-butyl ether) or Solid-Phase Extraction (e.g., C18, mixed-mode) |
| Chromatography | UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ion(s) | Determined by fragmentation of the precursor ion |
Method validation is a crucial final step to ensure the reliability of the analytical data. This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects. mdpi.com For research purposes, the development of such a validated bioanalytical method allows for the accurate determination of the concentration of this compound in various non-clinical sample types.
Advanced Research Areas and Future Directions
Exploration of Novel Biological Applications (preclinical conceptualization)
The core structure of 3,5-dichloro-N-(1-phenylpropyl)benzamide, featuring a dichlorinated benzene (B151609) ring linked to a phenylpropyl group via an amide bond, offers a scaffold for potential biological activities beyond its established fungicidal role. Preclinical conceptualization invites researchers to explore these possibilities.
Investigation in Emerging Disease Models
While direct studies on this compound in emerging human disease models are not extensively documented in publicly available literature, research on related benzamide (B126) and N-phenylbenzamide structures provides a conceptual framework for future investigations. mdpi.comnih.gov Studies have shown that derivatives of N-phenylbenzamide possess antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against human pathogens like Candida albicans. mdpi.comnih.gov Furthermore, the broader class of benzimidazole (B57391) fungicides, which share structural motifs with benzamides, has been investigated for anticancer and antiparasitic properties. mdpi.com
This suggests a rationale for screening this compound against a variety of microbial and cancer cell lines. Future preclinical research could involve in vitro assays to determine its efficacy against drug-resistant bacteria, novel fungal pathogens, or specific cancer cell lines, providing a foundation for further development.
Repurposing Potential and Polypharmacology
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a significant area of drug discovery. The structural features of this compound could potentially allow it to bind to various enzymes or receptors. For instance, a novel 1,2,4-triazole (B32235) benzamide derivative, TPB, has been identified as a dual-target fungicide, inhibiting both ergosterol (B1671047) synthesis and adenine (B156593) nucleotide transferase function. nih.gov
Conceptualizing the repurposing of this compound involves in silico docking studies to predict its binding affinity to a wide range of known protein targets associated with human diseases. nih.gov Such computational screening, followed by in vitro validation, could uncover unexpected therapeutic applications. The exploration of its metabolic pathways and potential off-target effects in preclinical models would be crucial in defining its polypharmacological profile.
Formulation Strategies for Research Applications
The utility of a compound in research, particularly in biological systems, is heavily dependent on its formulation. For a molecule like this compound, which is likely to have low aqueous solubility, developing appropriate formulations is key for both in vitro and in vivo studies. annualreviews.orgcabidigitallibrary.org
Solubility and Stability Enhancement for In Vitro/In Vivo Research
Poor water solubility is a common challenge in the development of many organic compounds for biological research. nih.govresearchgate.net To facilitate meaningful in vitro assays and ensure bioavailability in preclinical animal studies, enhancing the solubility and stability of this compound is essential.
Common strategies that could be applied include:
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before adding it to aqueous media is a standard laboratory practice.
Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble carrier can enhance its dissolution rate. researchgate.net
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules. researchgate.net
The choice of method would depend on the specific requirements of the research application, aiming to achieve a stable and soluble formulation without interfering with the biological assay. researchgate.net
Nanotechnology and Drug Delivery Systems for Preclinical Studies
Nanotechnology offers powerful tools for formulating poorly soluble compounds for preclinical research, improving their delivery, stability, and efficacy. nih.govnih.govfrontiersin.org Nano-based delivery systems can enhance the apparent solubility of a compound and facilitate its transport across biological membranes. nih.govmdpi.com
Potential nanotechnology-based formulation strategies for this compound include:
| Delivery System | Description | Potential Advantages for Research |
| Nanocrystals | Pure drug particles with a size in the nanometer range, typically stabilized by surfactants. | Increased surface area leads to faster dissolution and improved bioavailability. nih.gov |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale. | Can encapsulate lipophilic compounds, improving solubility and stability in aqueous environments. cabidigitallibrary.org |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix that can encapsulate the compound. | Biocompatible, can provide controlled release, and protects the compound from degradation. frontiersin.org |
| Polymeric Micelles | Self-assembling structures of amphiphilic block copolymers in an aqueous solution. | Can solubilize hydrophobic compounds within their core, enhancing stability. nih.gov |
| Lignin Nanocarriers | Biodegradable nanoparticles derived from lignin, a natural polymer. | Shown to be effective for delivering fungicides and could offer a sustainable delivery platform. acs.org |
These advanced delivery systems could be instrumental in preclinical studies to ensure consistent and targeted delivery of this compound to the site of action. frontiersin.org
Resistance Mechanisms and Strategies to Overcome Them
As with any antimicrobial agent, the development of resistance is a significant concern for benzamide fungicides. apsnet.orgnih.gov Understanding the mechanisms by which target organisms, primarily fungi, develop resistance is crucial for maintaining the compound's efficacy and for designing strategies to mitigate this issue.
The primary mechanisms of fungicide resistance, which are conceptually applicable to this compound, include:
Alteration of the Target Site: This is one of the most common resistance mechanisms. pesticidestewardship.orgscielo.br Mutations in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective. scielo.brwur.nl For benzimidazole fungicides, which act on β-tubulin, specific point mutations in the β-tubulin gene are well-documented causes of resistance. nih.gov
Overexpression of the Target Protein: An increase in the production of the target protein can effectively dilute the effect of the fungicide, requiring higher concentrations to achieve inhibition. apsnet.org
Metabolic Detoxification: Fungi can evolve or upregulate metabolic pathways that degrade or inactivate the fungicide before it can reach its target site. pesticidestewardship.org
Increased Efflux: Fungal cells can actively pump the fungicide out of the cell using transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS). apsnet.orgnih.gov This prevents the compound from reaching a high enough intracellular concentration to be effective.
Strategies to overcome or manage resistance in a research or agricultural context would involve monitoring for the emergence of resistant strains and exploring combination therapies. Using this compound in rotation or combination with compounds that have different modes of action is a classical strategy to delay the development of resistance. apsnet.org
Collaborative Opportunities and Interdisciplinary Research Needs
The exploration and development of specialized chemical compounds such as this compound are inherently complex endeavors that benefit significantly from synergistic efforts across various scientific and industrial domains. The multifaceted nature of this compound, with potential applications in both agriculture and medicine, necessitates a collaborative and interdisciplinary approach to unlock its full potential and address the challenges associated with its development.
Advancing the understanding and application of this compound and related benzamides hinges on fostering robust collaborations between academic institutions, private industry, and regulatory bodies. nih.gov Such partnerships are crucial for bridging the gap between fundamental research and real-world applications.
Key areas for collaboration include:
Academia-Industry Partnerships: University research labs can provide deep insights into the fundamental mechanisms of action and structure-activity relationships (SAR), while pharmaceutical and agrochemical companies possess the resources for high-throughput screening, process development, and navigating the complex regulatory landscape. acs.org These collaborations can accelerate the discovery and development of new products. agropages.com
Consortia for Pre-competitive Research: Establishing consortia focused on the challenges of fungicide resistance or the development of novel therapeutic agents can pool resources and expertise. researchgate.net This can involve sharing data, developing standardized testing protocols, and jointly funding early-stage research.
Public-Private Partnerships: Governmental and non-governmental organizations can play a vital role in funding research, particularly for applications in neglected diseases or for ensuring food security in developing nations. nih.gov These partnerships can help to de-risk innovative research that may not have immediate commercial viability.
The scientific challenges and opportunities presented by this compound require the integration of knowledge and techniques from a wide array of disciplines. The future development of this and similar compounds will be driven by interdisciplinary research teams.
Essential interdisciplinary research needs include:
Chemistry and Biology: A close collaboration between synthetic chemists and biologists is fundamental. Chemists can design and synthesize novel analogues of this compound, while biologists can evaluate their efficacy and elucidate their mechanisms of action. mdpi.com This iterative cycle of design, synthesis, and testing is central to optimizing the compound's properties.
Computational Science and Artificial Intelligence (AI): The use of computational modeling and AI is becoming increasingly important in drug and pesticide discovery. agribusinessglobal.com These technologies can be used to predict the activity of new molecules, optimize their structures, and analyze large datasets from high-throughput screening, thereby accelerating the research and development process. agribusinessglobal.com
Agronomy and Plant Pathology: In the context of agricultural applications, collaboration with agronomists and plant pathologists is essential to evaluate the compound's effectiveness against plant pathogens under real-world conditions and to develop strategies for managing the potential development of resistance. researchgate.net
Toxicology and Environmental Science: A thorough understanding of the toxicological profile and environmental fate of this compound is critical for its safe and sustainable use. nih.gov This requires the expertise of toxicologists and environmental scientists to assess its impact on non-target organisms and ecosystems.
Materials Science and Formulation Technology: The development of effective and stable formulations is crucial for the successful application of any active compound. agropages.com Collaboration with materials scientists can lead to innovative delivery systems that improve efficacy, reduce environmental impact, and enhance user safety. agropages.com
The following table outlines potential interdisciplinary research areas for this compound:
| Research Area | Contributing Disciplines | Key Objectives |
| Mechanism of Action Elucidation | Molecular Biology, Biochemistry, Computational Chemistry | To identify the specific cellular targets and pathways affected by the compound in fungal pathogens or cancer cells. |
| Structure-Activity Relationship (SAR) Studies | Organic Chemistry, Medicinal Chemistry, Pharmacology | To systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. |
| Resistance Management Strategies | Plant Pathology, Genetics, Agronomy | To understand the mechanisms of potential resistance and develop strategies to prolong the compound's effective lifespan as a fungicide. |
| Formulation and Delivery Systems | Materials Science, Chemical Engineering, Agronomy | To develop stable and effective formulations for agricultural or therapeutic applications that optimize bioavailability and minimize environmental exposure. |
| Toxicological and Safety Profiling | Toxicology, Environmental Science, Regulatory Affairs | To conduct comprehensive safety assessments to ensure the compound meets regulatory standards for human health and the environment. |
By fostering these collaborative and interdisciplinary efforts, the scientific community can more effectively and efficiently advance the research and development of promising chemical entities like this compound.
Q & A
Q. What are the recommended methods for synthesizing 3,5-dichloro-N-(1-phenylpropyl)benzamide with high purity?
- Methodological Answer : A one-step synthesis approach using 3,5-dichlorobenzoyl chloride and 1-phenylpropylamine under reflux in anhydrous dichloromethane is commonly employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . For yield optimization, pre-dry reactants using molecular sieves and monitor reaction progress via thin-layer chromatography (TLC). Characterization should include NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), amide NH (δ ~8.1 ppm), and aliphatic protons from the 1-phenylpropyl group (δ 1.2–2.4 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (exact mass calculated: ~322.05 Da) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., solvent purity, reaction temperature). Document step-by-step procedures with exact molar ratios (e.g., 1:1.05 benzoyl chloride:amine to account for volatility). Share raw spectral data and chromatograms in supplementary materials for cross-validation .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use a 2³ full factorial design to evaluate three factors: temperature (40–60°C), catalyst loading (0–5 mol% DMAP), and solvent polarity (dichloromethane vs. THF). Response variables include yield and purity. Analyze interactions using ANOVA to identify optimal conditions. For example, higher temperatures may improve kinetics but degrade the amide group, requiring a balance .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in different solvents?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s electronic structure. Solvent effects can be simulated using the polarizable continuum model (PCM). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare computed IR and NMR spectra with experimental data to validate models .
Q. How should researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) across studies?
- Methodological Answer : Conduct cross-validation using differential scanning calorimetry (DSC) to measure enthalpy changes. Compare results with gas-phase thermochemical data from NIST (e.g., ΔfH° = -245 kJ/mol) . If discrepancies persist, evaluate experimental conditions (e.g., sample purity, calibration standards) and apply error propagation analysis to identify systemic biases .
Q. What advanced separation techniques can resolve by-products in the synthesis of this compound?
- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to isolate by-products. For hydrophobic impurities, employ membrane separation technologies (e.g., nanofiltration) . Characterize isolated by-products via LC-MS/MS and 2D NMR (COSY, HSQC) to identify structural deviations .
Data Analysis and Contradiction Resolution
Q. How can statistical methods improve the reliability of experimental data for this compound?
- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between variables. Use principal component analysis (PCA) to reduce dimensionality in spectral datasets. For conflicting results, perform Grubbs’ test to identify outliers and recalculate confidence intervals .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Use multivariate statistical process control (MSPC) to detect deviations in critical quality attributes (CQAs) like particle size and crystallinity .
Theoretical and Mechanistic Insights
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
The electron-withdrawing chloro groups activate the benzamide ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Use Hammett substituent constants (σₚ = +0.23 for Cl) to predict reaction sites. Kinetic studies (e.g., UV-Vis monitoring) can quantify rate constants for specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
